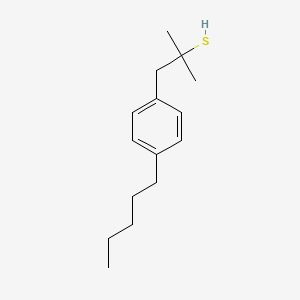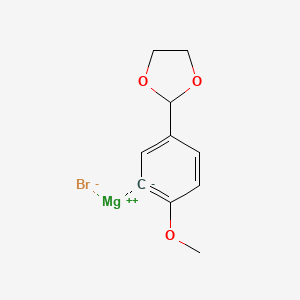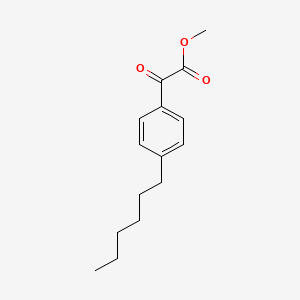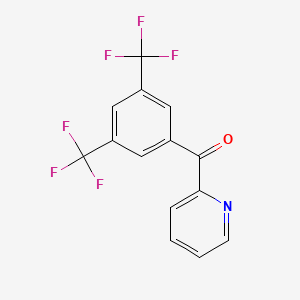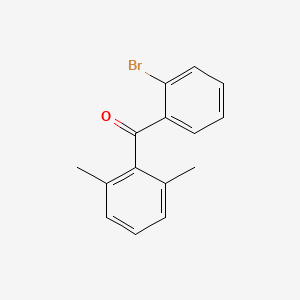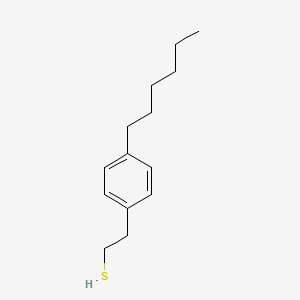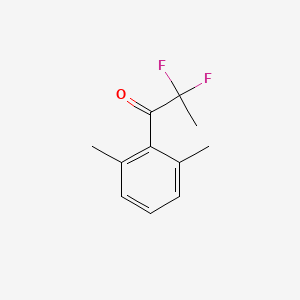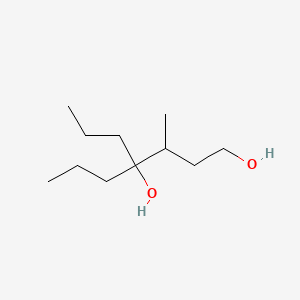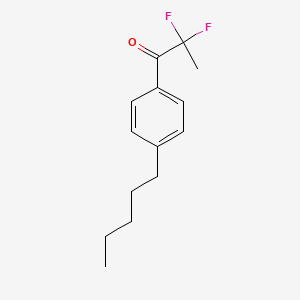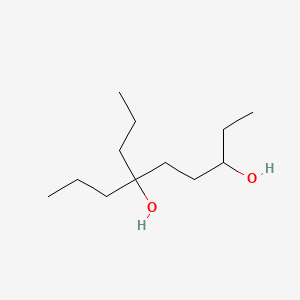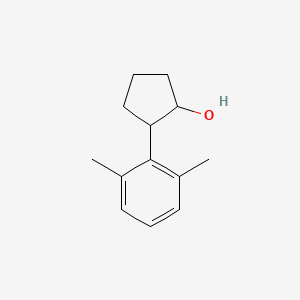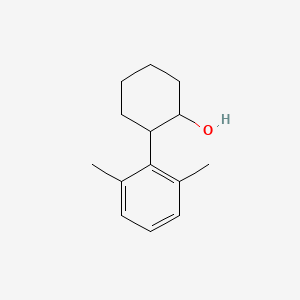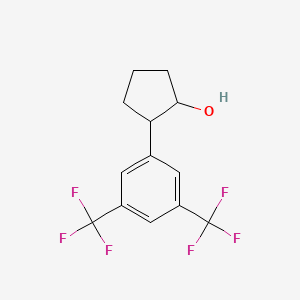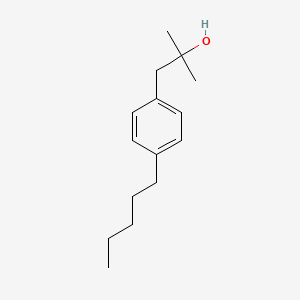
1-(4-Pentylphenyl)-2-methyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentylphenyl)-2-methyl-2-propanol, also known as 4-Pentylphenol, is an organic compound belonging to the class of phenols. It is a colorless liquid with a sweet, floral odor, and is often used in the production of fragrances, flavors, and pharmaceuticals. 4-Pentylphenol is an important intermediate in the synthesis of many compounds, such as esters, ethers, and amines. In addition, it has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Pentylphenyl)-2-methyl-2-propanolol is still not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been shown to inhibit the activity of several other enzymes, including tyrosinase and lipoxygenase.
Biochemical and Physiological Effects
1-(4-Pentylphenyl)-2-methyl-2-propanolol has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-bacterial, anti-fungal, and anti-viral properties. Furthermore, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been found to possess anti-diabetic properties, and may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(4-Pentylphenyl)-2-methyl-2-propanolol in laboratory experiments is its low cost and easy availability. Additionally, it is a relatively safe compound, and is not toxic at the concentrations typically used in laboratory experiments. However, there are some limitations to using 1-(4-Pentylphenyl)-2-methyl-2-propanolol in laboratory experiments. For example, the compound is sensitive to light and air, and must be stored in a cool, dark place. Additionally, the compound has a relatively low solubility in water, and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before use.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-(4-Pentylphenyl)-2-methyl-2-propanolol. For example, further studies are needed to better understand the exact mechanism of action of the compound, and to identify additional potential applications for the compound. Additionally, further research is needed to determine the optimal dosage and administration of the compound for various medical conditions. Additionally, further studies are needed to investigate the safety and efficacy of the compound in humans. Finally, further research is needed to identify new synthetic routes for the production of 1-(4-Pentylphenyl)-2-methyl-2-propanolol.
Synthesemethoden
1-(4-Pentylphenyl)-2-methyl-2-propanolol is synthesized through a condensation reaction of pentanal and phenol, catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80°C, and the resulting product is a colorless liquid with a sweet, floral odor. The yield of the reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentylphenyl)-2-methyl-2-propanolol has been extensively studied in recent years due to its potential applications in the fields of medicine, biotechnology, and agriculture. In particular, it has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLRKNSRRYFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

